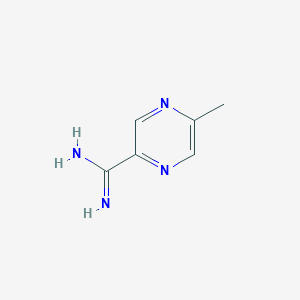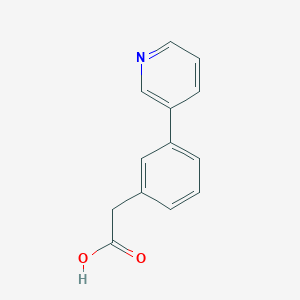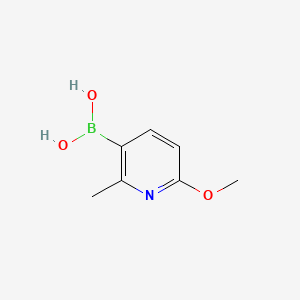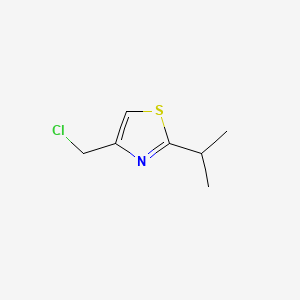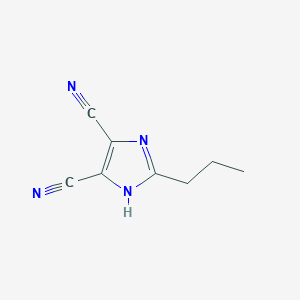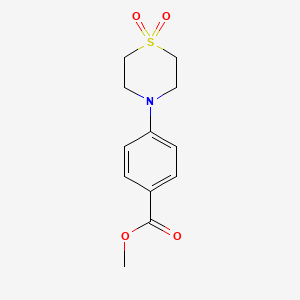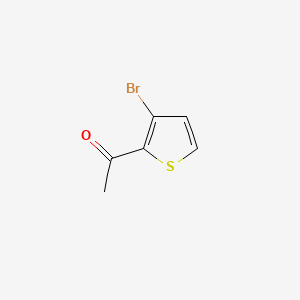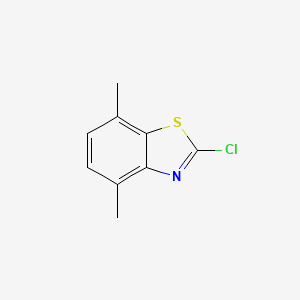
2-Chlor-4,7-dimethyl-1,3-benzothiazol
Übersicht
Beschreibung
2-Chloro-4,7-dimethyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C9H8ClNS and its molecular weight is 197.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4,7-dimethyl-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,7-dimethyl-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“2-Chlor-4,7-dimethyl-1,3-benzothiazol” ist eine chemische Verbindung mit einem Molekulargewicht von 197,69 . Der IUPAC-Name für diese Verbindung lautet 2-Chlor-4,5-dimethyl-1,3-benzothiazol .
Entzündungshemmende und Analgetische Aktivitäten
Benzothiazol-Derivate, zu denen “this compound” gehört, wurden auf ihre entzündungshemmenden und analgetischen Aktivitäten untersucht und entwickelt . Dies deutet darauf hin, dass diese Verbindung möglicherweise zur Entwicklung neuer Medikamente zur Behandlung von Entzündungen und Schmerzen eingesetzt werden könnte.
Anti-Tuberkulose-Verbindungen
Jüngste Forschungsergebnisse haben die Entwicklung von Anti-Tuberkulose-Verbindungen auf Benzothiazol-Basis hervorgehoben . Da “this compound” ein Benzothiazol-Derivat ist, könnte es möglicherweise bei der Synthese neuer Anti-Tuberkulose-Medikamente verwendet werden.
Antileishmaniale Aktivitäten
Derivate von Benzothiazol, einschließlich “this compound”, wurden synthetisiert und auf ihre in-vitro-Antileishmanial-Aktivitäten untersucht . Dies deutet auf potenzielle Anwendungen dieser Verbindung bei der Behandlung von Leishmaniose hin, einer Krankheit, die durch den Leishmania-Parasiten verursacht wird.
Anti-HIV-Aktivitäten
Neben antileishmanialen Aktivitäten wurden Benzothiazol-Derivate auch auf ihre Anti-HIV-Aktivitäten untersucht . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Entwicklung neuer Anti-HIV-Medikamente eingesetzt werden könnte.
Lipidperoxidationsaktivitäten
Benzothiazol-Derivate wurden auf ihre Lipidperoxidationsaktivitäten untersucht . Dies deutet darauf hin, dass “this compound” möglicherweise in Studien zur Lipidperoxidation eingesetzt werden könnte, einem Prozess, der zu Zellschäden führen kann.
Wirkmechanismus
Target of Action
tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of M. tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . For instance, when a benzothiazole derivative interacts with DprE1, it inhibits the enzyme’s function, thereby exerting anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect the pathways involving the target enzyme dpre1 . The inhibition of DprE1 disrupts the cell wall biosynthesis of M. tuberculosis, leading to its death .
Result of Action
tuberculosis . This suggests that the cellular effect of these compounds could be the inhibition of M. tuberculosis growth.
Biochemische Analyse
Biochemical Properties
2-Chloro-4,7-dimethyl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 2-Chloro-4,7-dimethyl-1,3-benzothiazole and these biomolecules are primarily mediated through non-covalent binding, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 2-Chloro-4,7-dimethyl-1,3-benzothiazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 2-Chloro-4,7-dimethyl-1,3-benzothiazole has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-Chloro-4,7-dimethyl-1,3-benzothiazole exerts its effects through specific binding interactions with target biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 2-Chloro-4,7-dimethyl-1,3-benzothiazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown, resulting in the formation of degradation products that may have different biological activities. In vitro and in vivo studies have demonstrated that the effects of 2-Chloro-4,7-dimethyl-1,3-benzothiazole on cellular function can persist for extended periods, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 2-Chloro-4,7-dimethyl-1,3-benzothiazole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, 2-Chloro-4,7-dimethyl-1,3-benzothiazole can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-Chloro-4,7-dimethyl-1,3-benzothiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can modulate the activity of key metabolic enzymes, thereby influencing the levels of metabolites and the overall metabolic flux. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, leading to alterations in the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of 2-Chloro-4,7-dimethyl-1,3-benzothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, 2-Chloro-4,7-dimethyl-1,3-benzothiazole can bind to plasma proteins, influencing its distribution and bioavailability in the body .
Subcellular Localization
The subcellular localization of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is a key determinant of its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. The localization of 2-Chloro-4,7-dimethyl-1,3-benzothiazole within these compartments can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
2-chloro-4,7-dimethyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJHKAKLKUEUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365963 | |
| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-84-2 | |
| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



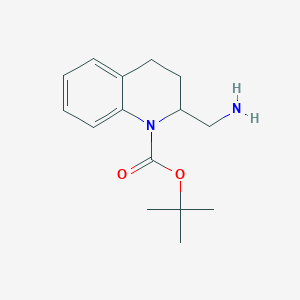
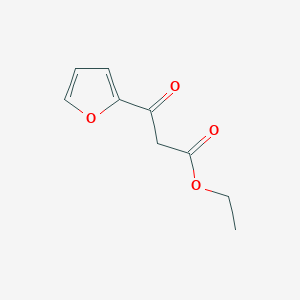
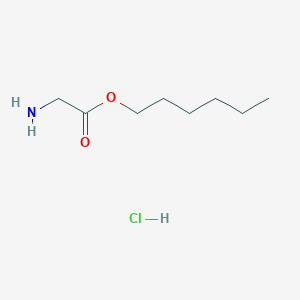
![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)

